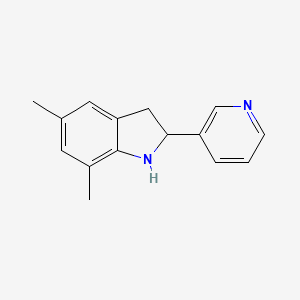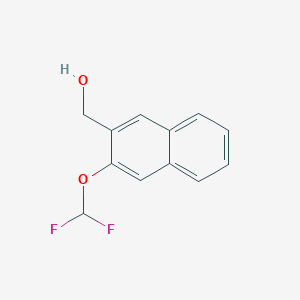
3-Hydroxy-3-phenylisoindolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-3-phenylisoindolin-1-one is a compound belonging to the class of isoindolin-1-ones, which are important building blocks for several natural products and pharmaceuticals This compound is characterized by a hydroxy group and a phenyl group attached to the isoindolinone core structure
準備方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 3-hydroxy-3-phenylisoindolin-1-one involves the iridium-catalyzed asymmetric [3+2] annulation of aromatic ketimines with alkynes via C–H activation . This reaction is typically carried out in the presence of a cationic iridium/binap catalyst, which enables the formation of the desired product with high enantioselectivity. The reaction conditions often include the use of chlorobenzene as a solvent and a temperature of around 80°C.
Another method involves the use of continuous flow crystallization processes, which have been shown to deliver high productivities and purities . This method is particularly advantageous for industrial-scale production due to its scalability and efficiency.
化学反応の分析
Types of Reactions
3-Hydroxy-3-phenylisoindolin-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The hydroxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoindolinone derivatives.
科学的研究の応用
3-Hydroxy-3-phenylisoindolin-1-one has a wide range of scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is utilized in the production of dyes, pigments, and polymer additives.
作用機序
The mechanism of action of 3-hydroxy-3-phenylisoindolin-1-one involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways . The hydroxy and phenyl groups play a crucial role in its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
3-Hydroxy-3-(3,5-dimethoxyphenyl)isoindolin-1-one: This compound has similar structural features but with additional methoxy groups, which can influence its reactivity and applications.
2-Isopropyl-3-hydroxy-3-phenylisoindolin-1-one: Another similar compound with an isopropyl group, which can affect its physical and chemical properties.
Uniqueness
3-Hydroxy-3-phenylisoindolin-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity
特性
CAS番号 |
6637-53-2 |
|---|---|
分子式 |
C14H11NO2 |
分子量 |
225.24 g/mol |
IUPAC名 |
3-hydroxy-3-phenyl-2H-isoindol-1-one |
InChI |
InChI=1S/C14H11NO2/c16-13-11-8-4-5-9-12(11)14(17,15-13)10-6-2-1-3-7-10/h1-9,17H,(H,15,16) |
InChIキー |
GWFDPVAJYRXYNY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]urea](/img/structure/B11880987.png)
![9-Methyl-6-nitro-9H-pyrido[3,4-B]indole](/img/structure/B11880993.png)





